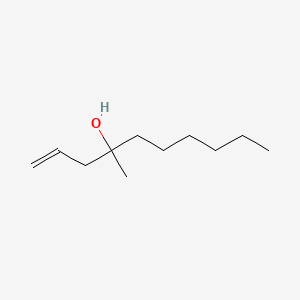![molecular formula C7H8ClNO3S B14664256 2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride CAS No. 39170-52-0](/img/structure/B14664256.png)
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxabicyclo[222]oct-5-en-3-ylidenesulfamyl chloride is a bicyclic compound with a unique structure that includes an oxygen atom in the ring system
Méthodes De Préparation
The synthesis of 2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is based on the analysis of the advantages and disadvantages of previously used bioisosteres, such as bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include molecular iodine, acetonitrile, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride has several scientific research applications:
Medicine: Its incorporation into drug structures enhances their efficacy and stability.
Industry: The compound’s unique structure makes it useful in various industrial applications, including the development of new materials and chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride can be compared with other similar compounds, such as:
- Bicyclo[1.1.1]pentane
- Bicyclo[2.2.2]octane
- Cubane These compounds share similar structural features but differ in their physicochemical properties and applications. This compound is unique due to its incorporation of an oxygen atom in the ring system, which imparts distinct properties and advantages .
Propriétés
Numéro CAS |
39170-52-0 |
|---|---|
Formule moléculaire |
C7H8ClNO3S |
Poids moléculaire |
221.66 g/mol |
Nom IUPAC |
N-(2-oxabicyclo[2.2.2]oct-5-en-3-ylidene)sulfamoyl chloride |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)9-7-5-1-3-6(12-7)4-2-5/h1,3,5-6H,2,4H2 |
Clé InChI |
ANFGOULBVSNBSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC1C(=NS(=O)(=O)Cl)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


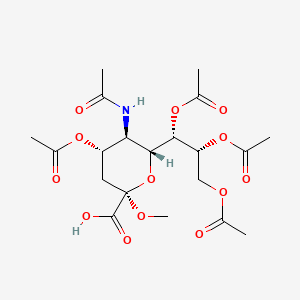
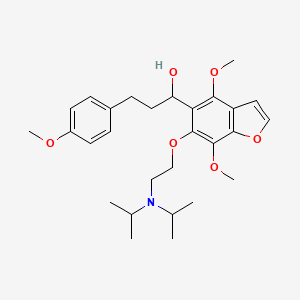
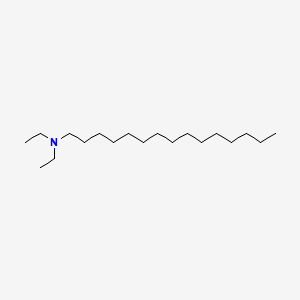

![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
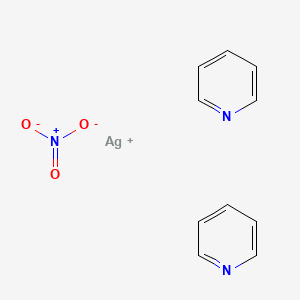
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

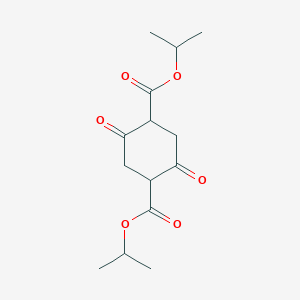
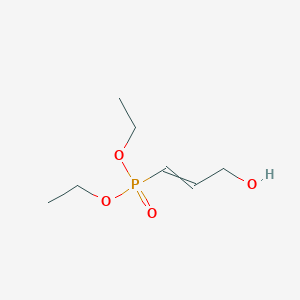
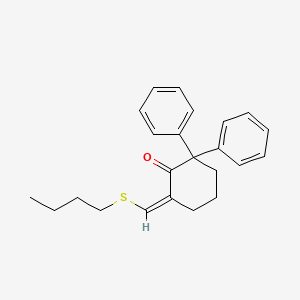
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
